An In-depth Technical Guide to the Physical Properties of Sodium Cyclopropanesulfinate
An In-depth Technical Guide to the Physical Properties of Sodium Cyclopropanesulfinate
Introduction
Overview of Sodium Cyclopropanesulfinate
Sodium cyclopropanesulfinate is an organosulfur compound that has garnered attention within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. It belongs to the class of sulfinate salts, which are noted for their versatility as synthetic intermediates. The molecule is characterized by a strained three-membered cyclopropyl ring attached to a sulfinate functional group, with sodium as the counter-ion. This unique structural combination imparts specific reactivity and physical characteristics that are of interest to researchers and drug development professionals.
Significance in Research and Drug Development
The cyclopropyl moiety is a valuable structural motif in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. Sodium cyclopropanesulfinate serves as a key reagent for introducing this cyclopropyl group into various molecular scaffolds. Furthermore, sulfinate salts, in general, are recognized as powerful building blocks in the synthesis of a wide array of organosulfur compounds.
Scope of the Guide
This technical guide provides a comprehensive overview of the core physical properties of sodium cyclopropanesulfinate. It is intended to be a resource for researchers, scientists, and professionals in drug development, offering detailed information on its spectroscopic characteristics, thermal and chemical stability, and solubility profile. The guide also includes detailed experimental protocols for the determination of these properties, providing a framework for the practical application and handling of this compound.
Core Physical and Chemical Properties
Molecular Structure and Chemical Identity
The molecular structure of sodium cyclopropanesulfinate consists of a sodium cation (Na⁺) ionically bonded to the cyclopropanesulfinate anion (c-C₃H₅SO₂⁻). The anion features a central sulfur atom double-bonded to two oxygen atoms and single-bonded to a carbon atom of the cyclopropane ring.
Caption: Molecular Structure of Sodium Cyclopropanesulfinate
General Properties
Sodium cyclopropanesulfinate is typically encountered as a white to yellow powder and is stable under standard room temperature storage conditions. Its fundamental physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₅NaO₂S | |
| Molecular Weight | 128.13 g/mol | |
| Appearance | White to yellow powder | |
| Melting Point | 245-248°C | |
| Boiling Point | Decomposes before boiling | N/A |
| Density | Data not available | N/A |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the verification of the chemical structure and purity of sodium cyclopropanesulfinate. While specific spectral data from peer-reviewed literature is limited, the expected spectroscopic features can be inferred from the known structure and data for analogous compounds. Commercial suppliers confirm that the infrared and NMR spectra are consistent with the assigned structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For sodium cyclopropanesulfinate, the analysis would be conducted in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), owing to its ionic nature.
The proton NMR spectrum is expected to show signals corresponding to the protons of the cyclopropyl ring. Due to the symmetry of the cyclopropane ring, the four methylene protons (CH₂) are chemically equivalent, as is the single methine proton (CH). This would result in two distinct signals.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~0.5-1.0 | Multiplet | 4H | CH₂ protons of the cyclopropyl ring |
| ~1.5-2.0 | Multiplet | 1H | CH proton of the cyclopropyl ring |
Note: Predicted chemical shifts are based on typical values for cyclopropyl groups and may vary depending on the solvent and instrument parameters.
The carbon-13 NMR spectrum will provide information on the carbon environments within the molecule. The cyclopropyl ring is expected to show two distinct signals corresponding to the methylene carbons and the methine carbon attached to the sulfinate group.
| Chemical Shift (ppm) | Assignment |
| ~5-15 | CH₂ carbons of the cyclopropyl ring |
| ~30-40 | CH carbon of the cyclopropyl ring attached to sulfur |
Note: Predicted chemical shifts are based on typical values for cyclopropyl groups and may vary depending on the solvent and instrument parameters.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The FT-IR spectrum of sodium cyclopropanesulfinate is expected to exhibit characteristic absorption bands for the S=O and C-S bonds of the sulfinate group, as well as vibrations associated with the cyclopropyl ring.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3000-2850 | C-H stretching of the cyclopropyl ring |
| ~1250-1100 | Asymmetric S=O stretching of the sulfinate group |
| ~1070-1030 | Symmetric S=O stretching of the sulfinate group |
| ~700-600 | C-S stretching |
Thermal and Chemical Stability
Thermal Stability and Decomposition
Sodium cyclopropanesulfinate has a relatively high melting point of 245-248°C, which suggests good thermal stability. Like many organic salts, it is expected to decompose at or near its melting point rather than exhibiting a true boiling point at atmospheric pressure. The thermal decomposition of related halogenated polyfluorocyclopropanes has been observed to occur in the range of 170–250°C.
Chemical Stability and Reactivity
As a salt, sodium cyclopropanesulfinate is generally stable under neutral conditions. However, its reactivity can be influenced by the presence of acids, bases, and oxidizing agents.
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Acids: In the presence of strong acids, the sulfinate anion is likely to be protonated to form the corresponding cyclopropanesulfinic acid.
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Bases: It is expected to be stable in the presence of non-nucleophilic bases.
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Oxidizing Agents: The sulfinate group can be oxidized to a sulfonate group.
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Air and Moisture: While generally stable, prolonged exposure to air and moisture should be avoided, as is common practice for many organosulfur reagents to prevent potential oxidation or hydrolysis. The related compound, sodium pentaphospholide, is noted to be air and moisture sensitive.
Solubility Profile
The solubility of sodium cyclopropanesulfinate is a critical parameter for its application in synthesis and biological assays. As an ionic salt, it is expected to be soluble in polar solvents.
Solubility in Various Solvents
Based on the behavior of a structurally similar compound, sodium 1-(trifluoromethyl)cyclopropanesulfinate, a qualitative solubility profile can be predicted.
| Solvent | Predicted Solubility | Rationale |
| Water | High | The ionic nature of the salt facilitates dissolution through ion-dipole interactions. |
| Methanol | Moderate to High | The polarity of methanol allows for the solvation of the ionic compound. |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar aprotic solvent capable of solvating both the cation and the anion effectively. |
| Dichloromethane | Low | As a nonpolar solvent, it is not expected to effectively solvate the ionic salt. |
| Toluene | Low | A nonpolar aromatic solvent with poor solvating power for ionic species. |
Factors Influencing Solubility
The solubility of sodium cyclopropanesulfinate is primarily governed by its ionic character. The presence of the sodium cation and the sulfinate anion leads to strong electrostatic interactions that are best overcome by polar solvents capable of forming strong ion-dipole interactions. The small organic portion of the molecule, the cyclopropyl group, has a minor influence on its overall solubility in polar media.
Experimental Protocols
The following section outlines generalized, yet detailed, experimental protocols for the determination of the key physical properties of sodium cyclopropanesulfinate. These protocols are designed to be self-validating and are based on standard laboratory practices.
Determination of Melting Point
The melting point of a solid is a key indicator of its purity. For sodium cyclopropanesulfinate, a capillary melting point apparatus would be the standard choice.
Protocol:
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Sample Preparation: A small amount of finely powdered, dry sodium cyclopropanesulfinate is packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
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Heating Rate: The sample is heated at a rapid rate initially to approximately 20°C below the expected melting point (245°C). The heating rate is then reduced to 1-2°C per minute to allow for accurate determination.
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Observation: The temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.
Caption: Workflow for Melting Point Determination
Spectroscopic Analysis
Protocol:
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Sample Preparation: Approximately 5-10 mg of sodium cyclopropanesulfinate is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
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Instrument Parameters: The NMR tube is placed in the spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.
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Data Acquisition and Processing: The spectra are acquired, and the resulting free induction decay (FID) is Fourier transformed. The spectra are then phased, and the baseline is corrected. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).
For a solid sample like sodium cyclopropanesulfinate, the KBr pellet method is a common and reliable technique.
Protocol:
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Sample Preparation: Approximately 1-2 mg of sodium cyclopropanesulfinate is ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
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Pellet Formation: The powder is then pressed into a thin, transparent pellet using a hydraulic press.
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Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.
Determination of Solubility
A gravimetric method can be employed to determine the quantitative solubility of sodium cyclopropanesulfinate in various solvents.
Protocol:
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Equilibration: An excess amount of sodium cyclopropanesulfinate is added to a known volume of the solvent in a sealed vial. The mixture is then agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached.
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Separation: The saturated solution is allowed to stand undisturbed until any undissolved solid has settled. A known volume of the clear supernatant is carefully withdrawn using a volumetric pipette.
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Solvent Evaporation: The withdrawn aliquot is transferred to a pre-weighed container. The solvent is then removed under reduced pressure or by gentle heating, leaving behind the dissolved solid.
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Quantification: The container with the solid residue is weighed, and the mass of the dissolved sodium cyclopropanesulfinate is determined. The solubility is then calculated and expressed in g/100 mL or other appropriate units.
Caption: Workflow for Solubility Determination
Conclusion
Sodium cyclopropanesulfinate is a valuable reagent with a distinct set of physical properties that are important for its handling, storage, and application in chemical synthesis. Its characterization by standard analytical techniques such as NMR and FT-IR spectroscopy confirms its structure. The compound exhibits good thermal stability, and its solubility in polar solvents is a key characteristic for its use in various reaction media. The experimental protocols provided in this guide offer a robust framework for the verification of these properties, ensuring the quality and reliability of this important synthetic building block.
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